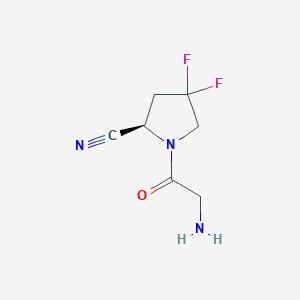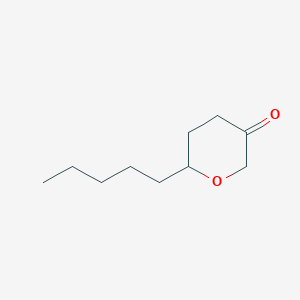
4-(Hexyloxy)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)benzaldehyde oxime is an organic compound with the molecular formula C13H19NO2. It is derived from 4-(Hexyloxy)benzaldehyde, which is a benzaldehyde derivative where the benzene ring is substituted with a hexyloxy group at the para position. The oxime functional group is characterized by the presence of a C=N-OH group, which is formed by the reaction of hydroxylamine with an aldehyde or ketone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Hexyloxy)benzaldehyde oxime can be synthesized through the reaction of 4-(Hexyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction scheme is as follows:
[ \text{4-(Hexyloxy)benzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for oximes often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields. For example, the reaction of hydroxylamine hydrochloride with aldehydes under microwave irradiation in a solvent-free environment has been shown to produce oximes in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexyloxy)benzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as N-chlorosuccinimide.
Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in substitution reactions, such as the formation of hydroximoyl chlorides.
Common Reagents and Conditions
Oxidation: N-chlorosuccinimide in dimethylformamide (DMF) can be used to oxidize the oxime to a nitrile.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of oximes to amines.
Substitution: Hydroxylamine hydrochloride in the presence of a base such as sodium carbonate is used for the formation of oximes from aldehydes.
Major Products Formed
Oxidation: Benzonitrile
Reduction: Benzylamine
Substitution: Hydroximoyl chloride
Applications De Recherche Scientifique
4-(Hexyloxy)benzaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Oximes are studied for their potential as enzyme inhibitors and their role in biological systems.
Medicine: Oxime derivatives are explored for their potential therapeutic properties, including their use as antidotes for organophosphate poisoning.
Mécanisme D'action
The mechanism of action of 4-(Hexyloxy)benzaldehyde oxime involves the formation of a stable oxime group through the reaction of the aldehyde with hydroxylamine. The oxime group can undergo various chemical transformations, such as the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions. This rearrangement involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom, resulting in the formation of a new C-N bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde oxime: A simpler oxime derivative without the hexyloxy group.
4-Methoxybenzaldehyde oxime: Similar structure but with a methoxy group instead of a hexyloxy group.
4-Ethoxybenzaldehyde oxime: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
4-(Hexyloxy)benzaldehyde oxime is unique due to the presence of the hexyloxy group, which can influence its chemical reactivity and physical properties. The longer alkyl chain can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from other benzaldehyde oxime derivatives .
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
(NE)-N-[(4-hexoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)11-14-15/h6-9,11,15H,2-5,10H2,1H3/b14-11+ |
Clé InChI |
QYDNPDYSYAFFQI-SDNWHVSQSA-N |
SMILES isomérique |
CCCCCCOC1=CC=C(C=C1)/C=N/O |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)
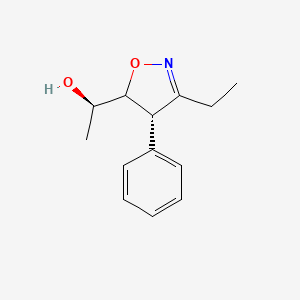
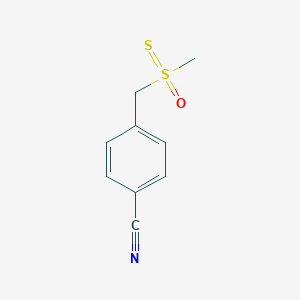

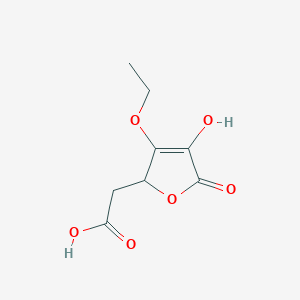
![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)
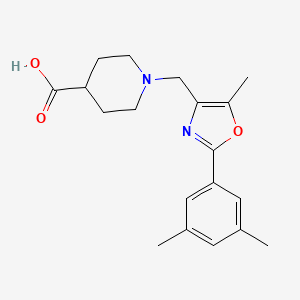
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
